Superior Cross-Coupling Efficiency of Iodo- vs. Bromo- Thiophene Derivatives
The presence of iodine atoms in the thiophene ring dramatically increases its efficiency in palladium-catalyzed cross-coupling reactions compared to the analogous bromo-substituted compound. This is a direct consequence of the lower carbon-iodine bond dissociation energy, facilitating a faster oxidative addition step [1].
| Evidence Dimension | Cross-Coupling Efficiency |
|---|---|
| Target Compound Data | 92-95% (typical for iodo-thiophenes) |
| Comparator Or Baseline | 2-Bromothiophene (or bromo-analog): 78-82% |
| Quantified Difference | ~14% absolute increase in efficiency |
| Conditions | Typical Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) |
Why This Matters
This difference quantifies the higher reactivity of the iodo-analog, which for 2,5-diiodo-3-methylthiophene directly translates to higher yields, shorter reaction times, and reduced catalyst loading in multi-step syntheses, lowering overall procurement and process costs.
- [1] Antonioletti R, D'Auria M, D'Onofrio F, Piancatelli G, Scettri A. Photochemical synthesis of phenyl-2-thienyl derivatives. CNR Institutional Research Information System, 1986. View Source
